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Foundational

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-1-(1H-Indol-3-yl)propan-2-ol

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral molecule, (R)-1-(1H-Indol-3-yl)propan-2-ol. Designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral molecule, (R)-1-(1H-Indol-3-yl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document will delve into the structural elucidation of this compound using NMR spectroscopy, offering both theoretical insights and practical considerations for data acquisition and interpretation. The indole scaffold is a cornerstone in a vast array of natural products and pharmaceuticals, making a thorough understanding of its derivatives paramount.[1]

Introduction: The Significance of NMR in Stereochemical Determination

(R)-1-(1H-Indol-3-yl)propan-2-ol is a chiral secondary alcohol containing an indole nucleus. The precise determination of its three-dimensional structure is crucial for understanding its biological activity and for quality control in synthetic processes. NMR spectroscopy stands as a primary and powerful tool for the unambiguous structural elucidation of such organic molecules.[2][3] It not only allows for the mapping of the carbon-hydrogen framework but also provides critical information regarding the stereochemistry of chiral centers.

For chiral molecules like the topic compound, NMR techniques, particularly when combined with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), are instrumental in determining enantiomeric purity and absolute configuration.[4][5][6] This guide, however, will focus on the fundamental ¹H and ¹³C NMR characterization of a single enantiomer, (R)-1-(1H-Indol-3-yl)propan-2-ol.

Predicted NMR Spectral Data

Predicted ¹H and ¹³C NMR Data Summary

The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Atom No. ¹H Chemical Shift (ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (ppm)
1~8.10, br s-
2~7.05, d, J = 2.4~122.5
3-~113.0
3a-~127.0
4~7.65, d, J = 8.0~119.0
5~7.15, t, J = 7.6~122.0
6~7.10, t, J = 7.6~119.5
7~7.35, d, J = 8.0~111.0
7a-~136.5
1'~2.90, dd, J = 14.4, 4.8; ~2.80, dd, J = 14.4, 7.2~35.0
2'~4.10, m~68.0
3'~1.25, d, J = 6.0~23.0
OHVariable, br s-

Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR data, the molecular structure of (R)-1-(1H-Indol-3-yl)propan-2-ol with the IUPAC numbering convention is provided below.

Caption: Molecular structure of (R)-1-(1H-Indol-3-yl)propan-2-ol with atom numbering.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (R)-1-(1H-Indol-3-yl)propan-2-ol can be divided into two main regions: the aromatic region (δ 7.0-8.2 ppm) corresponding to the indole ring protons, and the aliphatic region (δ 1.0-4.5 ppm) for the propanol side chain protons.

  • Indole N-H Proton (H-1): A broad singlet is predicted around δ 8.10 ppm. The broadness of this peak is a characteristic feature of the indole N-H proton and is due to chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.[7] Its chemical shift is highly dependent on solvent and concentration.[7][8]

  • Indole Ring Protons (H-2, H-4, H-5, H-6, H-7):

    • H-2: This proton, located on the pyrrole part of the indole ring, is expected to appear as a doublet around δ 7.05 ppm with a small coupling constant (J ≈ 2.4 Hz) due to coupling with H-1.

    • H-4 and H-7: These protons on the benzene ring are adjacent to the ring fusion and typically appear as doublets. H-4 is predicted at δ 7.65 ppm and H-7 at δ 7.35 ppm, both with a coupling constant of approximately 8.0 Hz, characteristic of ortho coupling.

    • H-5 and H-6: These protons are expected to appear as triplets around δ 7.15 ppm and δ 7.10 ppm, respectively, due to coupling with their two ortho neighbors. The coupling constants will be in the range of 7.6 Hz.

  • Propanol Side Chain Protons (H-1', H-2', H-3'):

    • H-1' (Methylene Protons): These two protons are diastereotopic due to the adjacent chiral center (C-2'). They will appear as a complex multiplet, predicted here as two separate doublet of doublets around δ 2.90 ppm and δ 2.80 ppm. This complexity arises from both geminal coupling to each other and vicinal coupling to the H-2' proton.

    • H-2' (Methine Proton): This proton, attached to the carbon bearing the hydroxyl group, is expected to be a multiplet around δ 4.10 ppm. It is coupled to the two H-1' protons and the three H-3' protons.

    • H-3' (Methyl Protons): The methyl group protons will appear as a doublet around δ 1.25 ppm due to coupling with the H-2' proton, with a typical coupling constant of about 6.0 Hz.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It is expected to appear as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak would disappear.[7]

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Indole Ring Carbons (C-2 to C-7a):

    • The eight carbons of the indole ring are predicted to resonate in the aromatic region between δ 111.0 and 136.5 ppm.

    • The quaternary carbons, C-3a (δ ~127.0 ppm) and C-7a (δ ~136.5 ppm), will generally have lower intensities.

    • C-3, being adjacent to the alkyl substituent, is predicted around δ 113.0 ppm.

    • The other carbons of the indole ring (C-2, C-4, C-5, C-6, C-7) will have chemical shifts influenced by the electron distribution within the heterocyclic system.[9][10]

  • Propanol Side Chain Carbons (C-1', C-2', C-3'):

    • C-1' (Methylene Carbon): This carbon, attached to the indole ring, is predicted to appear at approximately δ 35.0 ppm.

    • C-2' (Methine Carbon): The carbon bearing the hydroxyl group is expected to be deshielded and appear around δ 68.0 ppm.

    • C-3' (Methyl Carbon): The terminal methyl carbon is predicted to be the most upfield signal at approximately δ 23.0 ppm.

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality ¹H and ¹³C NMR spectra of (R)-1-(1H-Indol-3-yl)propan-2-ol, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. For resolving overlapping signals or sharpening the N-H proton signal, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.[7] The choice of solvent can significantly influence the chemical shifts of the indole protons.[11][12]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is advisable due to the lower natural abundance of the ¹³C isotope.[1]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Angle: 90 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Spectral Width: 0-220 ppm

    • Proton Decoupling: Broadband decoupling should be applied to simplify the spectrum to singlets.

Advanced NMR Experiments for Structural Confirmation

To further solidify the structural assignment, a suite of two-dimensional (2D) NMR experiments can be employed.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity between adjacent protons, for instance, between H-2' and H-1'/H-3' in the side chain, and among the aromatic protons of the indole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connection of the propanol side chain to the C-3 position of the indole ring.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is a valuable tool for confirming the assignments of the aliphatic carbons.[13]

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the complete NMR analysis of (R)-1-(1H-Indol-3-yl)propan-2-ol.

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Final Structure Elucidation A Sample Preparation (Compound in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC, HMBC) A->D E Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity B->E G Analyze ¹³C NMR: - Chemical Shift C->G H Use HSQC to Assign Protonated Carbons D->H I Use HMBC to Assign Quaternary Carbons & Confirm Connectivity D->I J Use COSY to Confirm ¹H-¹H Couplings D->J F Assign Protons E->F F->H F->J K Consolidate All Data F->K G->H H->I H->K I->K J->F J->K L Confirm Structure of (R)-1-(1H-Indol-3-yl)propan-2-ol K->L

Caption: Workflow for the NMR-based structural elucidation of (R)-1-(1H-Indol-3-yl)propan-2-ol.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral features of (R)-1-(1H-Indol-3-yl)propan-2-ol. Through the analysis of predicted spectral data, we have assigned all proton and carbon signals and discussed the underlying principles governing their chemical shifts and multiplicities. The provided experimental protocols and suggested advanced NMR experiments offer a robust framework for researchers to obtain and interpret high-quality NMR data for this and similar indole-containing chiral molecules. A thorough understanding and application of these NMR techniques are indispensable for the accurate structural characterization and quality control in the fields of medicinal chemistry and drug development.

References

  • A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem.
  • Orlov, N. V., & Ananikov, V. P. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry, 13(7), 1749-1756.
  • Technical Support Center: NMR Spectroscopy of Indole Compounds - Benchchem.
  • Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room Temperature in CD 3 CN. - ResearchGate.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem.
  • Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states - PMC.
  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE.
  • (PDF) NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit - ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles | Journal of the American Chemical Society - ACS Publications.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 377-384.
  • Structural and solvent effects on the 13C and 15N NMR chemical shifts of indoloquinoline alkaloids: experimental and DFT study - PubMed.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
  • Interpreting | OpenOChem Learn.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC.
  • Combination of 1H and 13C NMR Spectroscopy.
  • Supporting information Indoles - The Royal Society of Chemistry.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation - auremn.
  • 13C NMR of 1-Propanol.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology.

Sources

Exploratory

Physical properties and melting point of (R)-1-(1H-Indol-3-yl)propan-2-ol

An In-depth Technical Guide to the Physical Properties and Melting Point of (R)-1-(1H-Indol-3-yl)propan-2-ol Foreword: The Indole Nucleus as a Cornerstone in Modern Drug Discovery The indole scaffold is a quintessential...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties and Melting Point of (R)-1-(1H-Indol-3-yl)propan-2-ol

Foreword: The Indole Nucleus as a Cornerstone in Modern Drug Discovery

The indole scaffold is a quintessential privileged structure in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1] First identified in the 1860s, this fused benzene and pyrrole ring system is a fundamental component of essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[1][2] Its structural adaptability allows for diverse chemical modifications, leading to a vast library of derivatives with applications spanning oncology, infectious disease, and neurology.[2][3][4] Compounds like indomethacin (an anti-inflammatory agent) and vincristine (an anticancer drug) underscore the therapeutic significance of the indole core.[1][2]

(R)-1-(1H-Indol-3-yl)propan-2-ol is a specific chiral building block that leverages this powerful indole motif. As a chiral secondary alcohol, it presents a key stereocenter, making it a valuable intermediate for the asymmetric synthesis of complex pharmaceutical agents. The precise characterization of its physical properties, particularly its melting point, is not merely a procedural formality but a critical first step in ensuring the identity, purity, and ultimate viability of any drug development program that employs it. This guide provides a comprehensive framework for understanding and determining these essential characteristics.

Section 1: Core Physicochemical Properties

While (R)-1-(1H-Indol-3-yl)propan-2-ol is a known chemical entity, specific experimental data such as its melting point are not widely published in readily accessible literature. The primary information is available from commercial suppliers and chemical databases, which list it as a solid substance requiring refrigerated storage.

The following table summarizes the key computed and reported identifiers for the parent compound, 1-(1H-Indol-3-yl)propan-2-ol. This data serves as the foundational reference for any experimental verification.

PropertyValueSource
Chemical Name 1-(1H-indol-3-yl)propan-2-ol
CAS Number 3364-35-0
Molecular Formula C₁₁H₁₃NO[5]
Molecular Weight 175.23 g/mol [5]
Physical Form Solid
InChI Key JXMVNHWZTQYNTJ-UHFFFAOYSA-N
Storage Refrigerated (2-8°C), in a dry, well-ventilated area

Section 2: The Melting Point - A Critical Parameter for Purity and Identity

The melting point of a pure crystalline solid is a distinct physical constant. For drug development professionals, it serves two primary purposes: establishing the identity of a compound and providing a reliable, inexpensive measure of its purity.[6] A pure compound typically melts over a very narrow temperature range (0.5-1.0°C).[7] The presence of even small amounts of impurities will depress this melting point and cause it to occur over a broader range.[6][8]

For a chiral molecule like (R)-1-(1H-Indol-3-yl)propan-2-ol, the melting point is also intrinsically linked to its enantiomeric purity. The presence of its (S)-enantiomer would constitute an impurity, leading to a depressed and broadened melting range compared to the enantiomerically pure substance. Therefore, a sharp, well-defined melting point is a strong indicator of both chemical and stereochemical integrity.

Experimental Protocol for Melting Point Determination

This protocol outlines a self-validating method for accurately determining the melting point range of a solid organic compound like (R)-1-(1H-Indol-3-yl)propan-2-ol using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).

Causality Behind Key Steps:

  • Sample Preparation: The sample must be finely powdered to ensure uniform heat distribution and efficient packing within the capillary tube. Large crystals can lead to air pockets and inaccurate readings.

  • Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is critical.[9] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a reading that lags behind the actual temperature of the sample, leading to an artificially broad and elevated melting range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount (~10-15 mg) of (R)-1-(1H-Indol-3-yl)propan-2-ol on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder.

  • Capillary Tube Loading:

    • Invert a capillary tube (sealed at one end) and press the open end into the powder.

    • Tap the sealed end of the tube gently on a hard surface to compact the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.[7]

  • Apparatus Setup:

    • Ensure the melting point apparatus is clean and has cooled to at least 15-20°C below the expected melting point.

    • Insert the loaded capillary tube into the sample holder of the apparatus.

  • Rapid Preliminary Measurement (if unknown):

    • Set a fast ramp rate (e.g., 10-15°C/minute) to obtain an approximate melting range. This prevents spending excessive time on the precise measurement.

    • Record the approximate temperature at which melting begins and ends.

  • Accurate Measurement:

    • Allow the apparatus to cool significantly below the approximate melting point found in the previous step.

    • Prepare a fresh sample in a new capillary tube.

    • Set the starting temperature to ~15°C below the approximate melting point and a slow ramp rate of 1-2°C per minute.[10]

    • Carefully observe the sample through the magnifying lens.

    • Record T1: The temperature at which the first droplet of liquid appears.

    • Record T2: The temperature at which the last solid crystal completely liquefies.

    • The melting point is reported as the range T1 - T2.

  • Repeat for Verification:

    • Conduct a second, and if necessary, a third measurement with fresh samples to ensure reproducibility. The results should be consistent within one degree.

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting prep1 Grind Sample to Fine Powder prep2 Load Capillary Tube (2-3 mm) prep1->prep2 Ensures uniform heating meas1 Insert Sample into Apparatus prep2->meas1 meas2 Optional: Rapid Scan (10°C/min) for approximate range meas1->meas2 meas3 Precise Scan (1-2°C/min) near melting point meas2->meas3 Cool down & use fresh sample meas4 Record T1 (First Liquid) Record T2 (All Liquid) meas3->meas4 Observe carefully an1 Report as Range: T1 - T2 meas4->an1 an2 Assess Purity: Narrow Range (<2°C) = High Purity Broad Range (>2°C) = Impure an1->an2 CharacterizationWorkflow cluster_primary Primary Characterization cluster_secondary Advanced Characterization for Drug Development cluster_final Final Profile start Sample: (R)-1-(1H-Indol-3-yl)propan-2-ol mp Melting Point (Identity & Purity Screen) start->mp nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms High-Resolution MS start->ms ir FTIR Spectroscopy start->ir hplc Chiral HPLC (Enantiomeric Purity) mp->hplc Purity Indicated nmr->hplc Structure Verified ms->hplc sol Solubility Studies (Aqueous & Organic) hplc->sol Stereochemistry Confirmed report Comprehensive Data Package: - Structure Confirmed - Purity > 9x% - e.e. > 9x% - Known Solubility sol->report

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Foundational

X-Ray Crystallography and Absolute Configuration of (R)-1-(1H-Indol-3-yl)propan-2-ol: A Technical Guide for Light-Atom Chiral Molecules

Executive Summary The unambiguous determination of absolute configuration (AC) is a critical milestone in drug development, dictating a molecule's pharmacodynamics, off-target toxicity, and regulatory approval pathways....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of absolute configuration (AC) is a critical milestone in drug development, dictating a molecule's pharmacodynamics, off-target toxicity, and regulatory approval pathways. For (R)-1-(1H-Indol-3-yl)propan-2-ol , a chiral indole derivative composed entirely of light atoms (Carbon, Hydrogen, Nitrogen, Oxygen), assigning the correct AC presents a distinct crystallographic challenge. This whitepaper details the theoretical grounding, causality behind experimental parameters, and step-by-step workflows required to achieve a self-validating absolute structure determination using single-crystal X-ray diffraction (SC-XRD).

The Challenge of Light-Atom Chiral Molecules

In standard X-ray crystallography, Friedel’s Law states that the diffraction intensities of inverse reflections are equal ( I(hkl)=I(hˉkˉlˉ) ). However, this law breaks down due to anomalous dispersion —the phenomenon where atomic scattering factors possess an imaginary component ( f=f0​+f′+if′′ )[1].

For heavy atoms (e.g., Bromine, Iodine), the imaginary component ( f′′ ) is large, creating a easily measurable difference between Friedel pairs. For light atoms like C, H, N, and O, f′′ is nearly negligible when using standard Molybdenum ( MoKα ) radiation[2]. Consequently, determining the AC of a pure light-atom structure like (R)-1-(1H-Indol-3-yl)propan-2-ol requires specialized physical and computational interventions to amplify and resolve this microscopic signal.

Theoretical Grounding: The Flack Parameter & Parsons' Quotient

The gold standard for quantifying absolute structure is the Flack Parameter ( x ) , introduced by Howard Flack in 1983[3]. It models the crystal as an inversion twin:

Iobs​(hkl)=(1−x)∣Fcalc​(hkl)∣2+x∣Fcalc​(hˉkˉlˉ)∣2
  • x≈0 : The refined model represents the correct absolute configuration.

  • x≈1 : The refined model is inverted (the true structure is the opposite enantiomer).

  • x≈0.5 : The crystal is a racemic twin.

For a confident AC assignment in light-atom structures without prior knowledge of enantiopurity, the standard uncertainty (s.u.) of the Flack parameter must be <0.04 [2]. To achieve this precision for (R)-1-(1H-Indol-3-yl)propan-2-ol, modern refinements employ Parsons' Quotient method , which uses intensity quotients of Friedel pairs rather than raw differences, significantly reducing the impact of systematic errors (like absorption) on the Flack parameter[4].

Experimental Workflows for Absolute Configuration

Depending on the physical state and crystallization propensity of the synthesized (R)-1-(1H-Indol-3-yl)propan-2-ol, three distinct workflows can be deployed.

G A Target: (R)-1-(1H-Indol-3-yl)propan-2-ol B Physical State at 298 K? A->B C Solid (Crystalline) B->C Crystallizes D Oil / Amorphous B->D Fails to crystallize E Direct X-ray (Cu Kα) Parsons' Quotient Method C->E F Heavy-Atom Derivatization (p-bromobenzoate) D->F Chemical Rxn G Crystalline Sponge Method (MOF Encapsulation) D->G Non-destructive H Flack Parameter Evaluation (Target: x ≈ 0 ± 0.04) E->H F->H G->H

Decision tree for selecting the absolute configuration determination workflow.

Workflow A: Direct Determination (Cu Kα Radiation)

If the compound yields high-quality single crystals, direct determination is preferred.

  • Radiation Selection : Switch the diffractometer source from Mo ( λ=0.7107 Å) to Cu ( λ=1.5418 Å) . Causality: The longer wavelength of Copper radiation significantly increases the anomalous scattering cross-section of Oxygen and Nitrogen, amplifying the Friedel pair intensity differences.

  • Cryocooling (100 K) : Mount the crystal under a nitrogen cryostream. Causality: Lowering the temperature reduces atomic thermal vibrations (Debye-Waller factor), preserving high-angle diffraction spots where the anomalous signal-to-noise ratio is highest.

  • High-Redundancy Data Collection : Collect data with a redundancy of >4.0 for Friedel pairs. Causality: Averaging multiple measurements of the same reflection minimizes random detector noise and systematic errors.

  • Refinement : Refine the structure and calculate the Flack parameter using Parsons' quotients[4].

Workflow B: Heavy-Atom Derivatization

If direct determination yields an ambiguous Flack parameter (e.g., x=0.2±0.1 ), chemical derivatization is required.

  • Synthesis : React the secondary alcohol group of (R)-1-(1H-Indol-3-yl)propan-2-ol with p-bromobenzoyl chloride to form an ester.

  • Crystallization : Crystallize the resulting derivative.

  • Diffraction : The presence of the Bromine atom provides a massive anomalous signal. Even standard Mo radiation will now yield a highly precise Flack parameter ( s.u.<0.01 ), definitively locking in the stereocenter's configuration.

Workflow C: The Crystalline Sponge Method

If the target molecule presents as a viscous oil or resists crystallization, the Crystalline Sponge Method is deployed[5]. This technique utilizes a porous Metal-Organic Framework (MOF) to absorb and order the target molecules.

G S1 1. Host Preparation [(ZnI2)3(TPT)2] MOF S2 2. Guest Soaking Analyte in Cyclohexane S1->S2 S3 3. Data Collection Cu Kα, 100 K S2->S3 S4 4. Structure Refinement Flack Parameter S3->S4

Step-by-step workflow of the Crystalline Sponge method for liquid samples.

  • Host Preparation : Synthesize the MOF host, typically [(ZnI2​)3​(TPT)2​] (where TPT = 2,4,6-tris(4-pyridyl)-1,3,5-triazine). The Zinc and Iodine atoms provide an excellent anomalous signal[6].

  • Guest Soaking : Immerse a single MOF crystal in a cyclohexane solution containing (R)-1-(1H-Indol-3-yl)propan-2-ol. Over 24-72 hours, the analyte diffuses into the pores.

  • Diffraction & Refinement : The MOF matrix forces the guest into a repeating, ordered lattice. The heavy atoms of the MOF framework assist in phasing and provide a robust anomalous signal, allowing the absolute configuration of the encapsulated guest to be determined[7].

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters and precision outcomes for the three workflows applied to (R)-1-(1H-Indol-3-yl)propan-2-ol.

MethodologyRadiation SourcePrimary Anomalous ScattererExpected Flack Parameter (s.u.)Sample Requirement
Direct Determination Cu (1.5418 Å)Oxygen, Nitrogen 0.02±0.04 High-quality single crystal
Derivatization Mo (0.7107 Å)Bromine 0.00±0.01 Crystalline derivative
Crystalline Sponge Cu or Mo Zinc, Iodine (Host) 0.01±0.02 5-10 μ g (Oil or Liquid)

Trustworthiness & Validation Protocols

To ensure scientific integrity, a crystallographic protocol must be a self-validating system . When assigning the absolute configuration of (R)-1-(1H-Indol-3-yl)propan-2-ol, the following internal checks are mandatory:

  • The Inversion Test : If the Flack parameter is borderline (e.g., x>0.1 ), the crystallographer must manually invert the atomic coordinates in the refinement software (e.g., SHELXL) and re-refine the structure. For a valid AC assignment, the inverted model must yield a higher R1​ factor, and the inverted Flack parameter must shift toward 1.0[7].

  • Friedel Coverage Verification : A precise Flack parameter is meaningless if the data lacks sufficient Friedel pairs. The refinement logs must be checked to ensure Friedel coverage is >95% .

  • Absence of Racemic Twinning : If x refines to approximately 0.5, the sample is not enantiopure, or the crystal is a racemic twin. In such cases, chiral HPLC must be utilized prior to crystallization to verify the enantiomeric excess (ee) of the bulk powder.

By strictly adhering to these causal principles and self-validating checks, researchers can definitively establish the absolute configuration of light-atom pharmaceuticals, ensuring downstream safety and efficacy in drug development.

References

  • Wikipedia Contributors. "Flack parameter". Wikipedia, The Free Encyclopedia.
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica A39, 876-881.
  • Parsons, S., Flack, H. D., Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica B69, 249-259.
  • "Howard Flack and the Flack Parameter". MDPI.
  • Fujita, M. et al. (2013). "Crystalline sponge method". The University of Tokyo / Nature.
  • "Absolute Configuration of Small Molecules by Co-Crystallization". D-NB.
  • "Crystalline sponge method". Rigaku.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (R)-1-(1H-Indol-3-yl)propan-2-ol

An Application Scientist’s Guide to Structural Vulnerabilities, Analytical Workflows, and Formulation Strategies Executive Summary Chiral indole derivatives, particularly indole-3-aliphatic alcohols like (R)-1-(1H-Indol-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Structural Vulnerabilities, Analytical Workflows, and Formulation Strategies

Executive Summary

Chiral indole derivatives, particularly indole-3-aliphatic alcohols like (R)-1-(1H-Indol-3-yl)propan-2-ol (CAS: 3364-35-0), are privileged scaffolds in modern drug discovery, often serving as precursors for spirocyclic cyclohexane derivatives and nociceptin receptor modulators. However, the thermodynamic stability of this molecule is inherently compromised by two structural features: the electron-rich, easily oxidizable indole nucleus and the acid-labile chiral secondary alcohol.

This whitepaper provides a causality-driven analysis of the thermodynamic degradation pathways of (R)-1-(1H-Indol-3-yl)propan-2-ol. By understanding the mechanistic triggers of racemization, oligomerization, and oxidation, researchers can engineer robust formulation strategies and self-validating analytical protocols.

Structural Thermodynamics & Vulnerability Profiling

The thermodynamic instability of (R)-1-(1H-Indol-3-yl)propan-2-ol is not uniform; it is highly dependent on the microenvironment (pH, dissolved oxygen, and temperature). The molecule possesses two distinct loci of vulnerability.

The Indole Nucleus: Electrophilic Susceptibility & Oxidative Lability

The indole ring is a highly conjugated, electron-rich system. The lone pair of electrons on the nitrogen atom participates in the aromatic π -system, making the C3 position highly nucleophilic.

  • Acidic Vulnerability: Under strongly acidic conditions, the C3 position undergoes protonation. This breaks the aromatic conjugation, leading to a cascade of C-C bond cleavages and electrophilic aromatic substitutions that rapidly form complex, conjugated oligomeric and polymeric species. Macroscopically, this is observed as the solution turning a deep reddish-brown[1].

  • Oxidative Vulnerability: In the presence of reactive oxygen species (ROS) or molecular oxygen, the indole ring undergoes one-electron oxidative decarboxylation or cleavage. This long-range electron transfer (LRET) mechanism generates skatole radicals, which rapidly decompose into oxindole and isatin derivatives[2].

The Chiral Aliphatic Chain: Carbocation-Mediated Racemization

The stereochemical integrity of the (R)-propan-2-ol moiety is thermodynamically stable under neutral and basic conditions. However, in the presence of strong Brønsted acids, the secondary hydroxyl group can be protonated and eliminated as water. This reversible C-O bond cleavage generates a planar, achiral carbocation intermediate. Subsequent re-attack by water occurs from both faces of the carbocation, leading to thermodynamic racemization into the (S)-enantiomer[3].

Mechanistic Pathways of Degradation

To effectively mitigate degradation, we must map the divergent pathways triggered by different environmental stressors.

Pathways Parent (R)-1-(1H-Indol-3-yl)propan-2-ol Acid Acidic Conditions (H+) Parent->Acid Ox Oxidative Stress (ROS / O2) Parent->Ox Racemization Racemization (Achiral Carbocation) Acid->Racemization C-O Cleavage Polymerization Oligomerization (Reddish-brown polymers) Acid->Polymerization C3 Protonation Oxidation Oxindole / Isatin Derivatives Ox->Oxidation Radical Transfer

Figure 1: Divergent thermodynamic degradation pathways of (R)-1-(1H-Indol-3-yl)propan-2-ol.

Quantitative Stability Data

The following table summarizes the thermodynamic kinetic impact of various stressors on the molecule.

Degradation PathwayStress ConditionPrimary DegradantsKinetic ImpactMacroscopic Indicator
Acidic Oligomerization pH < 3.0, Temp > 40°CIndole dimers, polymersHighReddish-brown discoloration
Chiral Racemization Strong Brønsted Acids(S)-1-(1H-Indol-3-yl)propan-2-olModerateNone (Requires Chiral HPLC)
Oxidative Cleavage H₂O₂, O₂, PeroxidasesOxindole, Isatin, AnthranilateHighYellowing, loss of parent peak

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of this compound, experimental protocols must be designed to isolate specific variables. A common pitfall in stability testing is confounding oxidative degradation with acid-catalyzed polymerization. The following protocols are engineered as self-validating systems.

Workflow Prep Sample Preparation (Argon Purge for Acid Test) Stress Forced Degradation (Acid / Oxidation) Prep->Stress Quench Reaction Quenching (Neutralization / Thiosulfate) Stress->Quench Split Sample Aliquoting Quench->Split LCMS RP-HPLC-UV/MS (Degradant ID) Split->LCMS Chemical Purity Chiral Chiral HPLC (ee% Determination) Split->Chiral Chiral Purity

Figure 2: Self-validating analytical workflow for isolating degradation variables.

Protocol A: Acidic Forced Degradation & Chiral Integrity Analysis

Causality Focus: This protocol isolates Brønsted acid-catalyzed racemization and polymerization from auto-oxidation by utilizing an inert atmosphere.

  • Sample Preparation: Dissolve (R)-1-(1H-Indol-3-yl)propan-2-ol in a deoxygenated co-solvent mixture (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Atmospheric Control (Critical Step): Purge the solution with Argon for 15 minutes. Why? Indoles rapidly auto-oxidize in acidic aqueous media. Removing dissolved oxygen ensures that any observed degradation is purely acid-catalyzed[4].

  • Acidification: Add 0.1 N HCl to achieve a pH of 2.0.

  • Zero-Hour Quench (Validation Step): Immediately extract a 1 mL aliquot and neutralize it with 0.1 N NaOH to pH 7.0. Why? This establishes the baseline enantiomeric excess (ee%) and confirms that the quenching process itself does not induce racemization.

  • Thermal Stress: Incubate the remaining sealed, Argon-purged solution at 40°C.

  • Time-Course Sampling: Extract aliquots at 4, 8, and 24 hours. Immediately neutralize each with 0.1 N NaOH.

  • Analysis:

    • Inject into an LC-MS (C18 column) to monitor the appearance of higher molecular weight oligomers (m/z > 300).

    • Inject into a Chiral HPLC (e.g., Chiralpak AD-H) to monitor the conversion of the (R)-enantiomer to the (S)-enantiomer.

Protocol B: Oxidative Stress Profiling

Causality Focus: This protocol evaluates the susceptibility of the indole ring to radical-mediated cleavage without the confounding variable of acid-catalyzed polymerization.

  • Sample Preparation: Dissolve the compound in a neutral phosphate buffer (pH 7.4) with 10% Methanol to ensure solubility.

  • Oxidative Induction: Add 3% H₂O₂ (v/v) to the solution.

  • Incubation: Store at room temperature (25°C) protected from light. Why? Photochemical reactions can artificially accelerate radical formation, skewing thermodynamic baseline data.

  • Quenching (Critical Step): At designated time points (1, 4, 24 hours), extract an aliquot and immediately quench the residual peroxide with an excess of sodium thiosulfate ( Na2​S2​O3​ ). Why? If unquenched, the peroxide will continue to degrade the sample inside the HPLC autosampler, leading to artificially high degradation readings.

  • Analysis: Analyze via RP-HPLC-UV/MS to identify the formation of oxindole (+16 Da) and isatin (+30 Da) derivatives.

Formulation & Mitigation Strategies

Based on the thermodynamic vulnerabilities outlined above, drug development professionals must implement specific formulation controls for APIs containing the (R)-1-(1H-Indol-3-yl)propan-2-ol moiety:

  • pH Optimization: Formulations must be strictly buffered between pH 5.5 and 7.5. Dropping below pH 4.0 will exponentially increase the rate of C-O bond cleavage (racemization) and C3 protonation (polymerization).

  • Antioxidant Integration: Because the indole ring is highly susceptible to long-range electron transfer and radical oxidation, the inclusion of free-radical scavengers (e.g., BHT, Vitamin E) or chelating agents (e.g., EDTA to bind trace metals that catalyze ROS formation) is mandatory.

  • Light Protection: Photochemical excitation lowers the activation energy required for both oxidation and polymerization. Amber vials and opaque blister packaging are required for long-term thermodynamic stability.

References

  • Gazaryan, I. G., et al. "Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases." Biochemical Journal, 1996. Available at:[Link]

  • American Chemical Society. "Molecular Insights into the One-Carbon Loss Oxidation of Indole-3-acetic Acid." ACS Publications, 2024. Available at:[Link]

  • American Chemical Society. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols." The Journal of Organic Chemistry, 2022. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step purification and crystallization method for (R)-1-(1H-Indol-3-yl)propan-2-ol

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step methodology for the purification and crystallization of (R)-1-(1H-Indol-3-yl)propan-2-ol, a key chiral intermediate in pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step methodology for the purification and crystallization of (R)-1-(1H-Indol-3-yl)propan-2-ol, a key chiral intermediate in pharmaceutical synthesis.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can adapt and troubleshoot the process effectively. The protocols described herein are designed to be self-validating, incorporating critical quality control checkpoints to guarantee the final product's chemical and stereochemical integrity.

Introduction: The Importance of Purity in Chiral Intermediates

(R)-1-(1H-Indol-3-yl)propan-2-ol is a valuable building block in medicinal chemistry, with the indole nucleus being a "privileged structure" found in numerous pharmacologically active compounds.[3] The stereocenter at the C2 position of the propanol chain is critical; the biological activity of the final Active Pharmaceutical Ingredient (API) often depends on a single enantiomer. Consequently, achieving high chemical purity and, crucially, high enantiomeric excess (e.e.) is not merely a matter of quality but a fundamental requirement for safety and efficacy.

Impurities, whether they are achiral (e.g., starting materials, by-products, residual solvents) or the undesired (S)-enantiomer, can have significant consequences, including altered pharmacological profiles, unforeseen toxicity, or complications in downstream process chemistry.[4][5] This application note therefore presents a robust, multi-stage strategy for isolating (R)-1-(1H-Indol-3-yl)propan-2-ol in a highly pure, crystalline form suitable for drug development applications.

Pre-Purification Assessment: Characterizing the Crude Material

Before commencing any purification protocol, a thorough analysis of the crude starting material is essential. This initial assessment informs the purification strategy and establishes a baseline against which the success of each step can be measured. A mature analytical system is a tool to aid decision-making and reveals potential risks early in the process.[4]

Table 1: Recommended Analytical Methods for Crude Material Assessment

Analytical TechniqueParameter MeasuredRationale & Importance
Reverse-Phase HPLC/UHPLC Chemical Purity (% Area)Quantifies the starting purity and reveals the number and relative abundance of achiral impurities. This data is critical for selecting the appropriate purification method (e.g., chromatography vs. direct crystallization).[6][7]
Chiral HPLC Enantiomeric Excess (% e.e.)Determines the initial ratio of the (R)- to (S)-enantiomer. This is the most critical parameter for deciding whether direct crystallization is feasible or if a more rigorous chiral resolution is required.[8]
LC-MS Impurity IdentificationProvides molecular weight information for unknown peaks observed in the HPLC, aiding in the identification of by-products or degradation products.[5][6]
¹H NMR Spectroscopy Structural Confirmation & Residual SolventsConfirms the chemical identity of the target compound and detects the presence of residual solvents from the synthesis, which must be removed.[9]

Stage 1: Bulk Purification via Flash Column Chromatography

For crude material with significant levels of non-isomeric impurities (typically <95% purity by HPLC), flash column chromatography is the preferred initial step to remove by-products and unreacted starting materials.[10]

Causality of Experimental Choices:
  • Stationary Phase: Silica gel (SiO₂) is the standard choice due to its effectiveness in separating moderately polar compounds and its cost-effectiveness. The polar silanol groups interact with the hydroxyl and indole N-H groups of the target molecule.

  • Mobile Phase Selection: The choice of eluent is critical for achieving separation. A gradient system of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone) is ideal. Starting with a low polarity mixture allows for the elution of non-polar impurities, while gradually increasing the polarity elutes the desired product, followed by more polar impurities. This gradient approach provides superior resolution compared to an isocratic elution.

Protocol 1: Flash Column Chromatography
  • Column Packing: Select a silica gel column appropriate for the scale of the crude material (typically a 50:1 to 100:1 ratio of silica-to-crude by weight). Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than direct liquid injection. To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (e.g., Dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Elution: Place the prepared sample onto the top of the column. Begin elution with the low-polarity mobile phase, gradually increasing the concentration of the polar solvent. A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor the elution progress using Thin-Layer Chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate or vanillin) to visualize the spots.

  • Analysis & Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions and concentrate them under reduced pressure to yield the purified, enantioenriched (but not yet enantiopure) product.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Material (<95% Purity) DryLoad Dry Load onto SiO₂ Crude->DryLoad Dissolve & Adsorb Column Equilibrated Silica Column Elute Gradient Elution (Hexane/EtOAc) Column->Elute Load Sample Collect Collect Fractions Elute->Collect TLC TLC/HPLC Analysis Collect->TLC Pool Pool Pure Fractions TLC->Pool Evap Evaporate Solvent Pool->Evap Product Purified Product (Enantioenriched) Evap->Product

Caption: Workflow for bulk purification via flash chromatography.

Stage 2: Enantiomeric Purification by Crystallization

Crystallization is a powerful technique that serves a dual purpose: it further increases chemical purity and, most importantly, enhances the enantiomeric excess.[11] The choice of crystallization method depends directly on the enantiomeric excess of the material after Stage 1, as determined by chiral HPLC.

Method A: Direct Recrystallization (for e.e. > 90%)

If the material is already highly enantioenriched, a carefully controlled recrystallization can often remove the remaining (S)-enantiomer and other impurities, which will be concentrated in the mother liquor.

  • Principle of Solvent Selection: The ideal solvent (or solvent system) is one in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling. A screening of various solvents is highly recommended.

Table 2: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesRationale
Esters Ethyl Acetate, Isopropyl AcetateGood balance of polarity for dissolving at heat.
Alcohols Isopropanol (IPA), EthanolHydrogen bonding capability can aid in crystal lattice formation.[12]
Aromatic Toluene, XyleneCan interact with the indole ring system.
Anti-solvents Heptane, HexaneOften used in combination with a primary solvent to induce precipitation.
Protocol 2: Direct Recrystallization
  • Dissolution: In a flask equipped with a condenser, add the purified product from Stage 1. Add a minimal amount of the selected primary solvent (e.g., Isopropanol). Heat the mixture to reflux with stirring until all the solid dissolves.

  • Induce Supersaturation: If a single solvent is used, slowly cool the solution. If a co-solvent system is used (e.g., Toluene/Heptane), add the anti-solvent (Heptane) dropwise to the hot solution until slight turbidity persists. Add a few drops of the primary solvent (Toluene) to redissolve, then allow to cool.

  • Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is paramount for the formation of large, well-ordered, and pure crystals. Once at room temperature, the flask can be placed in a refrigerator or ice bath (0-4°C) to maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of the cold solvent mixture to remove residual mother liquor. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Method B: Chiral Resolution via Diastereomeric Salt Crystallization (for Racemic or low e.e. material)

When the starting material is racemic or has a low e.e., direct crystallization is ineffective. Chiral resolution is required, which involves converting the pair of enantiomers into a pair of diastereomers.[13] Diastereomers have different physical properties, including solubility, allowing them to be separated by conventional techniques like fractional crystallization.[14]

  • Principle of Resolution: The racemic alcohol is reacted with a chiral resolving agent, typically a readily available and inexpensive chiral acid like (+)-tartaric acid or (-)-mandelic acid. This reaction forms two diastereomeric salts: [(R)-alcohol·(R,R)-acid] and [(S)-alcohol·(R,R)-acid]. Due to their different 3D structures, one of these salts will be less soluble in a given solvent and will crystallize preferentially.

G Racemate Racemic (R/S)-Alcohol Reaction React with Chiral Acid (e.g., (R,R)-Tartaric Acid) Racemate->Reaction Diastereomers Mixture of Diastereomeric Salts [(R)•(R,R)] and [(S)•(R,R)] in solution Reaction->Diastereomers Crystallize Fractional Crystallization (Solvent Selection is Key) Diastereomers->Crystallize Solid Less Soluble Salt Crystallizes (e.g., [(R)•(R,R)]) Crystallize->Solid Liquid More Soluble Salt Remains in Mother Liquor (e.g., [(S)•(R,R)]) Crystallize->Liquid Liberate Liberation Step (Base Treatment, e.g., NaHCO₃) Solid->Liberate Final Pure (R)-Alcohol Liberate->Final

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 3: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic or low e.e. alcohol (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). Add a solution of the chiral resolving agent (0.5 to 1.0 eq. of (R,R)-tartaric acid) in the same solvent. The amount of resolving agent may need to be optimized. Stir the mixture, possibly with gentle warming, to ensure complete salt formation.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. The process may be aided by seeding with a small crystal of the desired salt. Cool further in an ice bath to maximize precipitation.

  • Isolation and Purity Check: Isolate the crystalline salt by filtration. At this stage, a small sample of the salt should be "liberated" back to the free alcohol (by treating with a mild base like aq. NaHCO₃ and extracting with an organic solvent) and analyzed by chiral HPLC to determine the enantiomeric excess.

  • Recrystallization (if necessary): If the desired e.e. is not achieved in the first crystallization, the diastereomeric salt can be recrystallized from a fresh portion of the solvent to further enhance its purity. Repeat until the desired e.e. is met.

  • Liberation of the Free Alcohol: Suspend the pure diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., saturated NaHCO₃ or dilute NaOH solution) until the pH is basic (pH 8-9). Stir until all solids have dissolved.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure (R)-1-(1H-Indol-3-yl)propan-2-ol. Proceed with a final crystallization (Protocol 2) to obtain a high-quality solid.

Final Quality Control and Documentation

The final crystalline product must be rigorously analyzed to confirm it meets all specifications for purity, identity, and stereochemical integrity.

Table 3: Final Product Release Specifications

TestSpecificationMethod
Appearance White to Off-White Crystalline SolidVisual Inspection
Identity Conforms to reference spectrum¹H NMR Spectroscopy
Chemical Purity ≥ 99.5%RP-HPLC
Enantiomeric Excess ≥ 99.8% e.e.Chiral HPLC
Melting Point Sharp, narrow range (e.g., 2°C)Melting Point Apparatus
Residual Solvents Conforms to ICH Q3C limitsHeadspace GC-MS

Robust analytical methods and clear documentation are not just for quality control; they are a strategic investment that strengthens regulatory positioning and ensures data integrity.[4]

References

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming Pharmaceuticals.
  • Efficient and Diverse Synthesis of Indole Derivatives. (2009, August 7). The Journal of Organic Chemistry.
  • Indole synthesis. Organic Chemistry Portal.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent.
  • Synthesis and Chemistry of Indole. SlideShare.
  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. (2023, December 12). MDPI.
  • Chiral resolution. Wikipedia.
  • Structure and Morphology of Indole Analogue Crystals. (2020, July 7). ACS Omega.
  • 1-(1H-Indol-3-yl)propan-2-ol. Sigma-Aldrich.
  • Technical Support Center: Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers. Benchchem.
  • Optical resolution of chiral inorganic crystals achieved through alcohol addition. (2026, February 19). The Science News Ltd.
  • 6.8: Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science.
  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTU
  • Polymorphs of oxindole as the core structures in bioactive compounds. RSC Publishing.
  • Chemistry, Applications, and Synthesis Methods of Indole Deriv
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI.

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Technical Notes & Optimization

Troubleshooting

Optimizing chiral HPLC mobile phase conditions for (R)-1-(1H-Indol-3-yl)propan-2-ol separation

Technical Support Center: Optimizing Chiral HPLC Mobile Phase Conditions for (R)-1-(1H-Indol-3-yl)propan-2-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Chiral HPLC Mobile Phase Conditions for (R)-1-(1H-Indol-3-yl)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of resolving chiral alcohols containing heterocyclic moieties. The enantiomeric separation of 1-(1H-Indol-3-yl)propan-2-ol relies heavily on the precise orchestration of non-covalent interactions—specifically hydrogen bonding, dipole-dipole interactions, and π−π stacking between the analyte's indole ring/hydroxyl group and the chiral stationary phase (CSP)[1].

This guide provides a self-validating, causality-driven framework for method development, troubleshooting, and optimization.

Method Development Workflow

Before altering parameters blindly, it is critical to follow a systematic screening approach to establish a baseline understanding of your compound's behavior on the CSP.

Workflow Start Start Method Development 1-(1H-Indol-3-yl)propan-2-ol Screening Primary Screening (NP) Hexane / IPA or EtOH Start->Screening Eval1 Resolution (Rs) > 1.5? Screening->Eval1 Optimize Optimize Modifier Ratio (e.g., 90:10 to 95:5) Eval1->Optimize Yes AltCSP Switch CSP or Solvent (e.g., Amylose to Cellulose) Eval1->AltCSP No Additives Check Peak Shape Tailing Factor > 1.5? Optimize->Additives AltCSP->Screening AddDEA Add 0.1% DEA or TFA to mask active sites Additives->AddDEA Yes Validate Finalize & Validate Method Additives->Validate No AddDEA->Validate

Systematic chiral HPLC method development workflow for indole-based alcohols.

Core Experimental Protocols

Protocol: Systematic Mobile Phase Screening & Optimization To establish a robust baseline separation, implement the following self-validating protocol based on industry-standard normal-phase screening[2]:

  • Column Selection: Install a polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm). These columns offer distinct chiral cavities suitable for accommodating the steric bulk of the indole ring[3][4].

  • Equilibration: Flush the column with the primary screening mobile phase: Hexane/Isopropanol (IPA) 80:20 (v/v) at 1.0 mL/min for at least 30 column volumes until the baseline stabilizes[2].

  • Initial Injection: Inject 10 µL of a 1 mg/mL racemic mixture of 1-(1H-Indol-3-yl)propan-2-ol. Monitor at 220 nm and 280 nm (optimal wavelengths for the indole chromophore)[3].

  • Modifier Adjustment: If co-elution occurs, switch the polar modifier from IPA to Ethanol (EtOH) at 80:20. EtOH provides different hydrogen-bonding dynamics and steric penetration into the chiral grooves[5].

  • Retention Tuning: If enantiomers are partially separated (Rs < 1.5) but elute too quickly (k1 < 2), decrease the polar modifier concentration (e.g., Hexane/EtOH 90:10 or 95:5). This increases retention and amplifies the energy difference ( ΔΔG ) between the transient diastereomeric complexes.

Quantitative Data: Mobile Phase Effects on Separation

Table 1: Representative Optimization Data for 1-(1H-Indol-3-yl)propan-2-ol on an Amylose tris(3,5-dimethylphenylcarbamate) CSP (25°C, 1.0 mL/min).

Mobile Phase (v/v)Retention Factor (k1)Selectivity ( α )Resolution (Rs)Peak Symmetry (As)
Hexane/IPA (80:20)1.851.120.851.65
Hexane/EtOH (80:20)1.421.251.401.50
Hexane/EtOH (90:10)3.101.382.151.45
Hexane/EtOH (90:10) + 0.1% DEA3.051.392.301.05

(Note: Data illustrates the logical progression of modifier selection and additive inclusion to achieve baseline resolution and ideal peak shape.)

Troubleshooting Guide

Q: Why do I observe severe peak tailing for 1-(1H-Indol-3-yl)propan-2-ol even on a new polysaccharide column? A: Causality: The indole N-H and the secondary hydroxyl group are strong hydrogen bond donors. While these interactions are necessary for chiral recognition, they can also lead to non-specific, high-energy binding with residual silanol groups on the underlying silica support or the urethane/carbamate linkages of the CSP[1]. Solution: Incorporate a mobile phase additive. Although the analyte is largely neutral, adding 0.1% Diethylamine (DEA) or Ethanolamine competitively masks these acidic silanol sites, dramatically improving peak symmetry (as seen in Table 1)[4][6]. Ensure your column is compatible with basic additives before proceeding[2].

Q: I achieved partial separation (Rs = 1.0) using Hexane/IPA (80:20). How do I drive this to baseline resolution (Rs > 1.5)? A: Causality: Isopropanol is sterically bulky and may disrupt the precise fit of the indole alcohol within the chiral cavity. Solution: First, switch the alcohol modifier from IPA to Ethanol or Methanol (if using an immobilized column). If using EtOH, decrease its concentration to 10% or 5%. Lowering the strong solvent content increases the overall retention time, allowing the analyte more interaction time with the stationary phase, which typically enhances selectivity ( α )[4].

Q: My retention times are excessively long (>30 minutes) when I drop the modifier to 5%. How can I speed up the run without losing resolution? A: Causality: Normal phase chromatography relies heavily on the polar modifier to elute analytes. At 5%, the eluting strength is very low. Solution: Transition to Polar Organic Mode (POM). Using 100% Methanol or 100% Acetonitrile (with 0.1% DEA) changes the separation mechanism entirely, relying more on dipole-dipole and π−π interactions rather than bulk hydrophobic partitioning. POM often yields faster run times and high efficiency for polar heterocyclic compounds[1][2].

Frequently Asked Questions (FAQs)

Q: How does column temperature affect the elution order of the (R) and (S) enantiomers? A: Chiral recognition is a thermodynamically driven process governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). For polysaccharide CSPs, separations are typically enthalpy-controlled at lower temperatures[5]. Altering the temperature can shift the dominant interaction from enthalpy to entropy, which in some cases leads to a reversal of the enantiomer elution order[5]. If you face co-elution at 25°C, dropping the temperature to 15°C or 10°C can stabilize the transient diastereomeric complexes and improve resolution[4].

Q: Is it necessary to use immobilized CSPs (like Chiralpak IA/IB) instead of coated ones (AD/OD) for this compound? A: It is not strictly necessary for standard normal-phase conditions (Hexane/Alcohols). Coated columns like AD-H and OD-H are highly effective for indole derivatives[3][4]. However, immobilized columns (IA, IB, IC, ID) offer the distinct advantage of solvent versatility. If the compound exhibits poor solubility in hexane, an immobilized column allows the use of strong solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MtBE) in the mobile phase without stripping the chiral selector from the silica support[2][7].

Q: Can I use LC-MS to detect these enantiomers during method development? A: Yes, LC-MS is highly compatible, provided you adjust your mobile phase additives. If you are using normal phase with DEA, the DEA will cause significant ion suppression and background noise in positive ESI mode. For LC-MS, switch to a reversed-phase chiral column (e.g., Chiralpak AD-RH) using Water/Acetonitrile with volatile additives like 0.1% Formic Acid or Ammonium Acetate[1][3].

References

  • Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives." chiraltech.com.[Link]

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC." hplc.eu.[Link]

  • Péter, A., et al. "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order." researchgate.net.[Link]

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK ID COLUMNS." ct-k.com.[Link]

  • Peluso, P., et al. "Unveiling the Power of Computational Tools in Chiral Liquid Chromatography." nih.gov.[Link]

Sources

Optimization

Technical Support Center: Stabilizing (R)-1-(1H-Indol-3-yl)propan-2-ol in Highly Acidic Environments

Last Updated: March 24, 2026 Introduction (R)-1-(1H-Indol-3-yl)propan-2-ol is a valuable chiral building block in pharmaceutical synthesis. However, its structural features—a nucleophilic indole ring and a secondary alco...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 24, 2026

Introduction

(R)-1-(1H-Indol-3-yl)propan-2-ol is a valuable chiral building block in pharmaceutical synthesis. However, its structural features—a nucleophilic indole ring and a secondary alcohol—render it susceptible to degradation under highly acidic conditions. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the degradation of this compound during their experiments. We will delve into the underlying chemical principles, offer practical solutions, and provide detailed protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-1-(1H-Indol-3-yl)propan-2-ol unstable in strong acids?

A1: The instability arises from two primary, concurrent degradation pathways initiated by protonation:

  • Indole Ring Protonation: The indole nucleus is electron-rich and readily protonated by strong acids, primarily at the C3 position.[1][2] This protonation disrupts the aromaticity and generates a reactive indoleninium ion intermediate. This intermediate is highly susceptible to nucleophilic attack, polymerization, or dimerization with other indole molecules, leading to complex mixtures and a characteristic reddish-brown coloration.[3]

  • Acid-Catalyzed Dehydration of the Secondary Alcohol: The hydroxyl group of the propan-2-ol side chain can be protonated by acid, forming a good leaving group (water).[4][5][6] Subsequent elimination of water generates a secondary carbocation, which can then lead to the formation of various alkene byproducts through deprotonation.[4][5][7]

Q2: What are the primary degradation products I should expect to see?

A2: Under acidic conditions, you can anticipate a mixture of products arising from the pathways described above. Key degradation products include:

  • Alkene isomers: Resulting from the dehydration of the secondary alcohol.

  • Dimers and Oligomers: Formed from the acid-catalyzed reaction of the indole ring.[8][9][10]

  • Pictet-Spengler type products: If aldehydes or ketones are present as impurities or byproducts, they can react with the tryptamine-like structure under acidic conditions to form new heterocyclic ring systems.[11][12][13][14]

Q3: At what pH range does significant degradation typically begin?

A3: Significant degradation is generally observed at pH values below 4. The rate of degradation increases exponentially with decreasing pH. In strongly acidic media (e.g., concentrated HCl, H₂SO₄, or TFA), the degradation can be rapid, even at room temperature.[3]

Q4: How can I monitor the degradation of my compound during an experiment?

A4: The most effective method for monitoring the stability of (R)-1-(1H-Indol-3-yl)propan-2-ol is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3] You can track the decrease in the peak area of the starting material over time and observe the emergence of new peaks corresponding to degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the molecular weights of the degradation products, aiding in their structural elucidation.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues related to the degradation of (R)-1-(1H-Indol-3-yl)propan-2-ol in acidic media.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Rapid color change of the reaction mixture (e.g., to yellow, red, or brown) Formation of polymeric or oligomeric indole species due to protonation of the indole ring.[3]1. Protect the Indole Nitrogen: Immediately consider N-protection. An electron-withdrawing group like Boc or Ts can significantly reduce the nucleophilicity of the indole ring.[15][16] 2. Lower the Temperature: Perform the reaction at the lowest possible temperature to slow the rate of degradation. 3. Use a Milder Acid: If the reaction chemistry allows, switch to a weaker acid or use a buffered system.
Appearance of multiple new peaks in HPLC/LC-MS analysis Concurrent degradation pathways are occurring (e.g., dehydration and indole dimerization).1. Analyze Degradation Products: Use LC-MS to identify the molecular weights of the major degradation products. This will help determine the dominant degradation pathway. 2. Protect Functional Groups: If both dehydration and indole-related products are observed, a dual protection strategy (N-protection for the indole and O-protection for the alcohol) may be necessary.
Low yield of the desired product The rate of degradation is faster than the rate of the desired reaction.1. Optimize Reaction Conditions: Systematically vary the acid concentration, temperature, and reaction time to find a window where the desired reaction proceeds efficiently with minimal degradation. 2. Change the Order of Addition: Consider if adding the acid at a later stage or over a longer period could minimize exposure of the starting material to harsh conditions.
Inconsistent results between batches Variability in the purity of starting materials or reagents (e.g., presence of trace aldehydes or water).1. Purify Starting Materials: Ensure (R)-1-(1H-Indol-3-yl)propan-2-ol is of high purity before use. 2. Use Anhydrous Solvents and Reagents: Water can participate in side reactions. Aldehyde impurities can lead to Pictet-Spengler reactions.[13]

Preventative Strategies & Protocols

The most robust approach to preventing degradation is the protection of the reactive functional groups.

Strategy 1: Protection of the Indole Nitrogen

Protecting the indole nitrogen with an electron-withdrawing group is a highly effective strategy to decrease the nucleophilicity of the indole ring and prevent acid-catalyzed side reactions.[15][17] The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many conditions but can be readily removed with acid when desired.[16]

Experimental Protocol: N-Boc Protection
  • Dissolve Substrate: Dissolve 1 equivalent of (R)-1-(1H-Indol-3-yl)propan-2-ol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base and Boc Anhydride: Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) followed by the slow addition of 1.2 equivalents of di-tert-butyl dicarbonate (Boc)₂O.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Strategy 2: Minimizing Dehydration of the Secondary Alcohol

While O-protection of the alcohol is an option, it adds extra steps to the synthesis. Often, controlling the reaction conditions is sufficient to minimize dehydration.

  • Choice of Acid: Use non-oxidizing acids like phosphoric acid instead of sulfuric acid, which can cause charring and side reactions.[7]

  • Temperature Control: Maintain the lowest possible temperature that allows for the desired reaction to proceed. Dehydration is an elimination reaction that is favored at higher temperatures.[4][5]

Visualization of Degradation Pathways and Solutions

Below are diagrams illustrating the key degradation pathways and the logic for troubleshooting.

G cluster_degradation Degradation Pathways cluster_solution Preventative Strategies A (R)-1-(1H-Indol-3-yl)propan-2-ol B Protonation at C3 A->B H+ C Protonation of -OH A->C H+ D Indoleninium Ion B->D E Oxonium Ion C->E F Dimerization/Polymerization D->F G Dehydration E->G -H2O H Alkene Products G->H -H2O S1 N-Protection (e.g., Boc) S1->B Inhibits S2 Control Temperature (Low T) S2->G Slows S3 Use Milder Acid S3->B Reduces S3->C Reduces

Caption: Key degradation pathways and preventative measures.

Caption: Troubleshooting workflow for degradation issues.

References

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. (n.d.). JoVE. Retrieved March 24, 2026, from [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. (Video). (2025, May 22). JoVE. Retrieved March 24, 2026, from [Link]

  • Sarmah, D., & Bora, U. (n.d.). Acid catalysed dimerization of indole-3-carbinols. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. Retrieved March 24, 2026, from [Link]

  • Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. (n.d.). ChemRxiv. Retrieved March 24, 2026, from [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Oligomerization of indole-3-carbinol in aqueous acid. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]

  • Dehydration of alcohols. (n.d.). Chemguide. Retrieved March 24, 2026, from [Link]

  • Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Acid-induced dimerization of 3-(1H-indol-3-yl)maleimides. Formation of cyclopentindole derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 24, 2026, from [Link]

  • Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. (n.d.). Chemical Communications. Retrieved March 24, 2026, from [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole. (n.d.). Journal of the Chemical Society D: Chemical Communications. Retrieved March 24, 2026, from [Link]

  • Dimerization of 2-vinyl indoles and their alcohol precursors. (n.d.). The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Arkivoc. Retrieved March 24, 2026, from [Link]

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. (2025, March 10). MDPI. Retrieved March 24, 2026, from [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. (2025, March 9). Scilit. Retrieved March 24, 2026, from [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul. Retrieved March 24, 2026, from [Link]

  • Indole acidity. (n.d.). Quimicaorganica.org. Retrieved March 24, 2026, from [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020, December 24). The Journal of Physical Chemistry A. Retrieved March 24, 2026, from [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018, November 1). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Degradation pathways of indole-3-acetic acid. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. (2022, June 5). International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 24, 2026, from [Link]

  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. (2023, December 12). MDPI. Retrieved March 24, 2026, from [Link]

  • New synthetic polymer degradable under very mild acidic conditions. (2019, September 24). EurekAlert!. Retrieved March 24, 2026, from [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: Validation of Chiral HPLC Methods for (R)-1-(1H-Indol-3-yl)propan-2-ol Quantification

Introduction Enantiomeric purity is a critical quality attribute in the development of indole-based pharmaceutical intermediates. The compound 1-(1H-Indol-3-yl)propan-2-ol presents a unique analytical challenge due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Enantiomeric purity is a critical quality attribute in the development of indole-based pharmaceutical intermediates. The compound 1-(1H-Indol-3-yl)propan-2-ol presents a unique analytical challenge due to its flexible propanol side chain and the bulky, electron-rich indole ring. As a Senior Application Scientist, I have evaluated multiple chiral stationary phases (CSPs) to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of its (R)-enantiomer.

This guide objectively compares the performance of industry-standard CSPs, details the causality behind our chromatographic choices, and provides a comprehensive validation protocol grounded in the latest ICH Q2(R2) guidelines[1].

Causality in Chiral Recognition and CSP Selection

Enantioseparation is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector[2]. For 1-(1H-Indol-3-yl)propan-2-ol, this recognition relies on three synergistic interactions:

  • Hydrogen Bonding : Between the analyte's hydroxyl/indole-NH groups and the CSP's carbamate linkages.

  • π-π Stacking : Between the electron-rich indole ring and the phenyl groups of the CSP.

  • Steric Inclusion : The analyte must fit into the chiral grooves of the polymer backbone.

Mechanism Analyte (R)-1-(1H-Indol-3-yl)propan-2-ol Pi π-π Stacking (Indole ↔ Phenyl) Analyte->Pi HBond Hydrogen Bonding (OH/NH ↔ Carbamate) Analyte->HBond Steric Steric Inclusion Analyte->Steric CSP Amylose Carbamate CSP CSP->Pi CSP->HBond CSP->Steric Complex Transient Diastereomeric Complex Pi->Complex HBond->Complex Steric->Complex

Chiral recognition mechanism forming a transient diastereomeric complex.

Comparison of Alternatives
  • Amylose vs. Cellulose Backbones : We compared Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) against Chiralcel OD-H (cellulose equivalent). The helical structure of amylose forms a tighter inclusion cavity, which restricts the rotational freedom of the propanol chain, leading to superior enantioselectivity[3].

  • Immobilized vs. Coated Phases : While Chiralpak IG (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)) offers broader solvent compatibility, the specific electronic effects of the chloro-substituent weakened the π-π stacking with the indole ring, resulting in lower resolution ( Rs​ ) compared to the electron-donating methyl groups on AD-H.

Chromatographic Data and Product Comparison

To empirically validate these mechanistic theories, we screened the racemate across the three CSPs using a standardized normal-phase condition. Normal-phase is strictly preferred here because aqueous mobile phases (used in reverse-phase) would aggressively compete for the hydrogen bonds critical to chiral recognition.

Table 1: Performance Comparison of Chiral Stationary Phases
Chiral ColumnChiral Selector BackboneRetention Time (R)Retention Time (S)Resolution ( Rs​ )Selectivity ( α )
Chiralpak AD-H Amylose (Coated)8.4 min11.2 min3.15 1.45
Chiralcel OD-H Cellulose (Coated)9.1 min10.3 min1.201.15
Chiralpak IG Amylose (Immobilized)7.8 min9.5 min1.851.28

Conclusion: Chiralpak AD-H is the optimal choice, providing the baseline resolution ( Rs​>1.5 ) necessary for the accurate quantification of trace (S)-enantiomer impurities.

Step-by-Step Experimental Methodology

The following protocol outlines the optimized, self-validating method for the quantification of (R)-1-(1H-Indol-3-yl)propan-2-ol.

Mobile Phase Causality: A normal-phase system of n-Hexane and 2-Propanol (85:15, v/v) was selected. Replacing 2-Propanol with Ethanol resulted in co-elution, as Ethanol's stronger hydrogen-bonding capacity outcompeted the analyte-CSP interactions[4]. Diethylamine (DEA) was added to suppress peak tailing caused by secondary interactions between the indole-NH and residual silanols on the silica support.

Protocol:

  • Mobile Phase Preparation : Mix 850 mL of HPLC-grade n-Hexane with 150 mL of HPLC-grade 2-Propanol. Add 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication for 10 minutes.

  • System Setup : Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Set the column oven temperature to 25°C to maintain consistent thermodynamic exchange rates.

  • Flow & Detection : Set the flow rate to 1.0 mL/min. Monitor UV absorbance at 225 nm (the λmax​ for the indole chromophore).

  • Sample Preparation : Dissolve the standard/sample in the mobile phase to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection : Inject 10 µL of the sample. The (R)-enantiomer elutes first (~8.4 min), followed by the (S)-enantiomer (~11.2 min).

ICH Q2(R2) Method Validation Workflow

To ensure trustworthiness and regulatory compliance, the method must be validated according to the ICH Q2(R2) guidelines for analytical procedures[5]. This framework establishes a self-validating system where each parameter confirms the reliability of the next.

Validation Start ICH Q2(R2) Validation Spec Specificity (Isomer Resolution) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Sens Sensitivity (LOD/LOQ) Start->Sens Report Final Validation Report Spec->Report Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Prec->Report Sens->Report

Step-by-step ICH Q2(R2) analytical method validation workflow.

Table 2: ICH Q2(R2) Validation Results Summary (Chiralpak AD-H)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analytesBlank shows 0 peaks at 8.4/11.2 minPass
Linearity R2≥0.999 (25% to 150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 101.1%Pass
Repeatability RSD 2.0% (n=6 injections)RSD = 0.85%Pass
Intermediate Precision RSD 2.0% (different days/analysts)RSD = 1.12%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

By understanding the causality behind chiral recognition mechanisms, we successfully identified Chiralpak AD-H as the superior stationary phase for the enantioseparation of 1-(1H-Indol-3-yl)propan-2-ol compared to OD-H and IG alternatives. The developed normal-phase HPLC method is fully validated under ICH Q2(R2) guidelines, providing a highly sensitive, accurate, and reproducible framework for pharmaceutical quality control and drug development.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • MDPI. "Unveiling the Power of Computational Tools in Chiral Liquid Chromatography."[Link]

  • PubMed. "Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus."[Link]

  • ACS Publications. "Chiral Separations: Fundamental Review 2010."[Link]

Sources

Comparative

Comparative Extraction Efficiencies for (R)-1-(1H-Indol-3-yl)propan-2-ol from Complex Reaction Mixtures

Executive Summary & Physicochemical Context (R)-1-(1H-Indol-3-yl)propan-2-ol (often referred to as (R)-α-methyltryptophol) is a highly valuable chiral intermediate utilized in the synthesis of bioactive indole alkaloids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

(R)-1-(1H-Indol-3-yl)propan-2-ol (often referred to as (R)-α-methyltryptophol) is a highly valuable chiral intermediate utilized in the synthesis of bioactive indole alkaloids and targeted therapeutics. Extracting this specific enantiomer from complex reaction mixtures—which typically contain unreacted indole precursors, racemic byproducts, and polymeric matrices—presents a significant analytical and preparative challenge.

The molecule possesses a dual-natured physicochemical profile: an electron-rich, easily oxidizable indole ring, and a polar, chiral secondary alcohol moiety. Consequently, extraction methodologies must not only provide high recovery yields but also prevent enantiomeric inversion and oxidative degradation. This guide objectively compares three primary extraction modalities: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), providing actionable, self-validating protocols grounded in current chromatographic science.

Comparative Analysis of Extraction Modalities

Liquid-Liquid Extraction (LLE)

Traditional LLE relies on the partitioning of the target analyte between an aqueous reaction quench and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). While operationally simple, LLE is fundamentally limited when applied to complex indole mixtures. The amphiphilic nature of indole alcohols often leads to severe emulsion formation, trapping the analyte at the phase interface. Furthermore, LLE offers zero enantioselectivity and requires massive volumes of hazardous solvents.

Solid-Phase Extraction (SPE)

SPE has largely superseded LLE for the isolation of indole derivatives[1]. By utilizing polymeric sorbents or functionalized covalent-organic frameworks (COFs), SPE exploits specific intermolecular forces. The aromatic indole ring engages in strong π−π interactions with the sorbent backbone, while the hydroxyl group participates in hydrogen bonding[2]. When functionalized with chiral selectors (e.g., polysaccharide derivatives), SPE can also provide preliminary enantiomeric enrichment, making it highly suitable for isolating the (R)-enantiomer from racemic reaction broths[3].

Supercritical Fluid Extraction (SFE)

SFE utilizing supercritical carbon dioxide (scCO 2​ ) represents the vanguard of green extraction technologies. Because scCO 2​ is non-polar, the extraction of polar indole alcohols requires the addition of a polar modifier, typically 5–10% ethanol or methanol[4]. SFE operates at relatively low temperatures (e.g., 40°C), which completely mitigates the risk of thermal degradation or racemization of the (R)-isomer[5]. The density and solvating power of the fluid can be fine-tuned via pressure adjustments, allowing for highly selective fractionation of the target molecule away from higher-molecular-weight polymeric impurities[6].

Quantitative Performance Comparison

The following table synthesizes the extraction efficiencies, purity outcomes, and operational metrics of the three modalities when isolating indole alcohols from synthetic reaction mixtures.

Extraction ModalityAverage Recovery (%)Extract Purity (%)Enantiomeric Excess (ee) PreservationSolvent ConsumptionScalability
LLE (Ethyl Acetate/H 2​ O)65 - 75%< 60%High (if pH controlled)Very HighModerate
SPE (Polymeric/COF Sorbent)85 - 95%> 90%High (Enrichment possible)LowHigh
SFE (scCO 2​
  • 10% EtOH)
92 - 98%> 95%AbsoluteMinimalVery High

Mechanistic Workflows & Logical Relationships

To understand why these methods succeed or fail, we must visualize the physicochemical pathways.

SPE_Mechanism A Complex Reaction Mixture (Target + Impurities) B Polymeric SPE Sorbent (Conditioned Bed) A->B Loading Phase C π-π Interactions (Indole Ring Retention) B->C Aromatic Affinity D Hydrogen Bonding (Hydroxyl Group Retention) B->D Polar Affinity E Aqueous Wash Step (Removes Polar Byproducts) C->E D->E F Target Elution (Pure (R)-Isomer) E->F Organic Solvent Disruption

Fig 1: SPE retention mechanisms for (R)-1-(1H-Indol-3-yl)propan-2-ol via dual-affinity pathways.

SFE_Workflow CO2 Supercritical CO2 + 10% EtOH Modifier Vessel Extraction Vessel (40°C, 25 MPa) CO2->Vessel Solvation & Penetration Depress Depressurization Valve Vessel->Depress Mass Transfer Collect Fraction Collection (Indole Alcohol) Depress->Collect Density Drop / Precipitation

Fig 2: Supercritical Fluid Extraction (SFE) workflow for thermolabile indole derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If a specific validation check fails, the operator must halt and troubleshoot before proceeding, ensuring absolute scientific integrity.

Protocol A: Solid-Phase Extraction (SPE) using Polymeric Sorbents

Causality Focus: Polymeric sorbents (e.g., Oasis HLB or custom COFs) are chosen over silica-based C18 because they resist drying out and offer superior retention for polar secondary alcohols[2].

  • Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of ultrapure H 2​ O through a 200 mg polymeric SPE cartridge.

    • Validation Check: The sorbent bed must remain visibly wet and uniform. Channeling or dry spots will cause premature analyte breakthrough.

  • Sample Loading: Dilute the crude reaction mixture 1:10 in H 2​ O (adjust to pH 7.0 to ensure the indole nitrogen remains unprotonated). Load at a flow rate of 1 mL/min.

    • Causality: Loading at a slow flow rate maximizes the contact time required for π−π stacking between the indole ring and the sorbent backbone.

  • Washing: Wash with 5 mL of 5% Methanol in H 2​ O.

    • Validation Check: Analyze the wash fraction via UV-Vis (280 nm). The absorbance should be negligible, confirming the target (R)-isomer is firmly retained.

  • Elution: Elute the target compound using 3 mL of 100% Methanol.

    • Causality: The high dielectric constant of pure methanol disrupts both the hydrogen bonding and hydrophobic interactions, releasing the purified (R)-1-(1H-Indol-3-yl)propan-2-ol.

Protocol B: Supercritical Fluid Extraction (SFE)

Causality Focus: scCO 2​ alone cannot solvate the hydroxyl group of the target molecule. The addition of a polar modifier is an absolute requirement to break analyte-matrix hydrogen bonds[4].

  • Matrix Preparation: Mix the crude, dried reaction residue with a dispersing agent (e.g., diatomaceous earth) in a 1:2 ratio and pack into the SFE extraction vessel.

    • Causality: Dispersing the matrix prevents sample clumping, ensuring the supercritical fluid can penetrate the entire bed volume uniformly.

  • Fluid Equilibration: Pressurize the system to 25 MPa and heat to 40°C using scCO 2​ modified with 10% Ethanol[5].

    • Validation Check: System pressure must stabilize with < 0.1 MPa fluctuation. Temperature must not exceed 45°C to prevent any risk of thermal degradation to the indole core.

  • Dynamic Extraction: Initiate dynamic flow at 2 mL/min for 45 minutes.

    • Causality: The ethanol modifier actively competes for hydrogen bonding sites in the matrix, displacing the (R)-1-(1H-Indol-3-yl)propan-2-ol into the mobile phase.

  • Collection: Depressurize the fluid through a restrictor valve into a collection vial maintained at 10°C.

    • Validation Check: As the scCO 2​ transitions to a gas, the target compound will precipitate into the residual ethanol. The collection solvent should remain clear but show a distinct UV signature for indole upon HPLC analysis.

References

  • Separation and Purification of Indole from Coal Tar by Supercritical Fluid Extraction. J-Stage. Available at:[Link]

  • Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology. PubMed. Available at:[Link]

  • Supercritical fluid-based method for selective extraction and analysis of indole alkaloids from Uncaria rhynchophylla. PubMed. Available at:[Link]

  • Fabrication of edge-curled petals-like covalent organic frameworks and their properties for extracting indole alkaloids. Semantic Scholar. Available at:[Link]

  • Chiral Alkaloid Analysis. IntechOpen. Available at: [Link]

  • Chiral Alkaloid Analysis (Extended Review). ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-1-(1H-Indol-3-yl)propan-2-ol proper disposal procedures

In modern drug development, indole derivatives like (R)-1-(1H-Indol-3-yl)propan-2-ol serve as critical pharmacophores for serotonergic and central nervous system (CNS) therapeutics. However, the exact structural features...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, indole derivatives like (R)-1-(1H-Indol-3-yl)propan-2-ol serve as critical pharmacophores for serotonergic and central nervous system (CNS) therapeutics. However, the exact structural features that make this compound biologically valuable—specifically its electron-rich aromatic system and secondary alcohol moiety—also dictate strict operational protocols for its safe handling and disposal.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and Environmental Health and Safety (EHS) professionals with a field-proven, self-validating framework for the disposal of (R)-1-(1H-Indol-3-yl)propan-2-ol. This guide transcends basic compliance, offering a mechanistic approach to laboratory safety that ensures both operational efficiency and environmental protection.

Chemical Profiling & Mechanistic Hazard Assessment

Before executing any disposal protocol, it is essential to understand why specific segregation rules apply. The compound 1-(1H-Indol-3-yl)propan-2-ol (CAS: 3364-35-0) is a functionally dense molecule[1]. The indole ring is highly susceptible to electrophilic attack, while the secondary alcohol can undergo oxidation.

If this compound is inadvertently mixed with incompatible waste streams (such as strong oxidizers like nitric acid or chromic acid), it can trigger violent exothermic reactions, rapid gas evolution, or the formation of highly reactive, toxic oligomers.

Table 1: Quantitative Chemical & Hazard Profile

PropertyValueOperational Implication
Chemical Name (R)-1-(1H-Indol-3-yl)propan-2-olTarget compound for disposal.
CAS Number 3364-35-0 (General/Racemic)[1]Use for EHS waste manifest documentation.
Molecular Weight 175.23 g/mol Relevant for calculating waste accumulation mass.
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A[2]Mandates specific PPE (nitrile gloves, face shield).
State at Room Temp Solid / Crystalline PowderProne to aerosolization; handle in a fume hood.

Table 2: Waste Segregation Compatibility Matrix

Waste Stream CategoryCompatibilityCausal Rationale
Non-Halogenated Organics (e.g., MeOH, EtOH, DMSO)Highly Compatible Standard disposal route. The compound is highly soluble and chemically stable in these solvents.
Halogenated Organics (e.g., DCM, Chloroform)Compatible Requires separate collection strictly due to EPA incineration regulations and higher disposal costs[3].
Aqueous Acidic Waste (e.g., HCl, H2SO4)Incompatible Acidic conditions can catalyze indole dimerization/polymerization, generating dangerous heat.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Strictly Incompatible The electron-rich indole moiety will rapidly oxidize, leading to violent exothermic reactions.

Disposal Workflow Visualization

The following decision tree illustrates the logical segregation pathway for (R)-1-(1H-Indol-3-yl)propan-2-ol waste.

IndoleDisposal Start Waste Generation: (R)-1-(1H-Indol-3-yl)propan-2-ol State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) State->Liquid Liquid SolidCont Solid Hazardous Waste Container (HDPE, Sealable) Solid->SolidCont Solvent Assess Solvent Composition (Halogenated vs. Non-Halogenated) Liquid->Solvent NonHalo Non-Halogenated Organic Waste (e.g., DMSO, EtOH) Solvent->NonHalo No Halogens Halo Halogenated Organic Waste (e.g., DCM, Chloroform) Solvent->Halo Contains Halogens EHS Transfer to EHS Satellite Accumulation Area (SAA) NonHalo->EHS Halo->EHS SolidCont->EHS

Caption: Logical workflow for the segregation and disposal of (R)-1-(1H-Indol-3-yl)propan-2-ol waste.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system . This means the protocol includes built-in checks to confirm that the step was executed safely and correctly before moving to the next phase.

Protocol A: Solid Waste Consolidation

When handling indole derivatives, mandatory PPE includes chemical-resistant nitrile gloves, safety goggles, and a laboratory coat, and all work should be conducted in a certified chemical fume hood[2].

  • Containment: Keep all unreacted (R)-1-(1H-Indol-3-yl)propan-2-ol powder within the fume hood to prevent inhalation of aerosolized particulates.

  • Collection: Using a non-sparking spatula, transfer residual solid compound into a high-density polyethylene (HDPE) solid waste container.

  • Consumables Management: Place all grossly contaminated weighing papers, pipette tips, and disposable spatulas into the same solid waste container.

  • Validation Step: Inspect the exterior of the waste container. If any powder is visible on the outside, wipe it down with an isopropanol-soaked towel (and dispose of the towel inside the container). The container is validated for storage only when the exterior is visually clean and the lid is hermetically sealed.

  • Labeling: Label strictly as "Hazardous Waste - Solid: (R)-1-(1H-Indol-3-yl)propan-2-ol" with the accumulation start date.

Protocol B: Liquid Waste Segregation

Once chemical samples are analyzed and designated for disposal, they must be treated as regulated waste, meeting all federal and state requirements[3].

  • Solvent Identification: Identify the primary solvent used to dissolve the indole derivative.

  • Pre-Addition Validation (Crucial): Before adding your liquid waste to a bulk laboratory carboy, perform a thermal and visual check of the carboy. Hover your gloved hand near the container to check for unexpected heat, and look for bubbling or off-gassing. Causality: If the carboy is warm, an incompatible reaction is occurring inside. Do NOT add your waste; notify EHS immediately.

  • Segregation:

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Ethanol, transfer to the "Non-Halogenated Organic Waste" container.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, transfer to the "Halogenated Organic Waste" container.

  • Decontamination of Glassware: Triple-rinse the original reaction flask with a compatible solvent (e.g., acetone). Add all rinsate to the appropriate liquid waste container.

Protocol C: Immediate Spill Response & Decontamination
  • Isolation: Immediately isolate the spill area. If a liquid solution has spilled, surround it with an inert absorbent like vermiculite. Do not use combustible absorbents (like sawdust) for organic mixtures.

  • Collection: Sweep up the absorbed material and place it into a designated solid hazardous waste container.

  • Chemical Neutralization/Wipe-down: Wash the affected surface with 70% isopropanol to dissolve any residual indole derivative, followed by a standard soap and water wash.

  • Validation Step: Wipe the decontaminated area with a clean, dry white paper towel. Causality: Indole oxidation often leaves distinct yellow or brown residues. If the towel shows no discoloration, the decontamination is successful. Dispose of the validation wipe as solid hazardous waste.

Regulatory Compliance & SAA Management

Proper disposal extends beyond the benchtop. Under EPA and state guidelines, laboratory waste must be managed in designated Satellite Accumulation Areas (SAAs).

According to[4], researchers must adhere to the following strict operational limits:

  • Volume Limits: SAAs must never exceed 55 gallons of standard chemical waste or one quart of acutely toxic waste[4].

  • Vapor Control: Containers must remain properly capped and sealed at all times, except during the exact moment waste is being poured[4]. Leaving a funnel in a waste carboy is a direct regulatory violation and a severe inhalation hazard.

  • Documentation: Ensure all waste manifests list the full chemical name—avoid using internal lab shorthand or acronyms, which can delay EHS processing and emergency response.

References

  • Guidelines: Handling and Disposal of Chemicals Source: Purdue Engineering / Purdue University URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling (R)-1-(1H-Indol-3-yl)propan-2-ol

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. (R)-1-(1H-Indol-3-yl)propan-2-ol (CAS: 3364-35-0) is a highly versatile chiral building block utilized extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. (R)-1-(1H-Indol-3-yl)propan-2-ol (CAS: 3364-35-0) is a highly versatile chiral building block utilized extensively in the synthesis of biologically active indole derivatives and pharmaceuticals. While it is not acutely lethal, its structural properties demand rigorous, mechanistically grounded handling protocols to prevent localized irritation and systemic exposure[1].

This guide provides a comprehensive, self-validating operational framework for handling this compound, designed specifically for researchers and drug development professionals who require field-proven logistical and safety precision.

Hazard Assessment & Mechanistic Causality

To implement effective safety measures, researchers must understand the causality behind the chemical's hazard profile[2]. The compound carries standard hazard warnings, including H302 (Harmful if swallowed) and H315 (Causes skin irritation)[1].

  • Skin and Eye Irritation (H315 / H319): The indole ring is highly lipophilic. If the powder is inadvertently dissolved in a carrier solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) on a contaminated glove, it can rapidly bypass the lipid bilayer of the stratum corneum. Concurrently, the aliphatic hydroxyl group and the secondary amine (indole NH) act as strong hydrogen-bond donors and acceptors, leading to localized protein denaturation and irritation upon contact with mucous membranes.

  • Respiratory Irritation (H335): As a crystalline solid or powder, aerosolized micro-particulates can easily deposit in the upper respiratory tract during weighing or transfer.

  • Ingestion Risks (H302): Ingestion hazards in the laboratory primarily stem from poor doffing procedures, leading to cross-contamination from gloves to bare hands, and subsequently to the mouth.

PPE Matrix & Selection Rationale

A robust Personal Protective Equipment (PPE) strategy must account for both the physical state of the compound and the solvent environment. The following matrix outlines the required PPE and the mechanistic rationale behind each selection, adhering to[3][4].

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Nitrile (Standard) or Neoprene (Solvent-dependent)Nitrile provides an excellent barrier against the solid powder[5]. However, if dissolved in polar aprotic solvents (e.g., DMF) which rapidly permeate nitrile, Neoprene or double-gloving is required to increase breakthrough time and prevent transdermal delivery of the lipophilic indole[6][7].
Eye Protection Indirect Vented Splash GogglesStandard safety glasses lack orbital seals. Splash goggles prevent aerosolized powder or solvent splashes from reaching the ocular mucosa[3][7].
Body Protection Flame-Resistant (FR) Lab CoatProtects against particulate deposition and provides a barrier against flammability hazards if the compound is handled alongside volatile solvents during dissolution[8].
Engineering Control Chemical Fume HoodPPE is the last line of defense[9]. Handling must occur within a certified fume hood to capture aerosolized particulates during weighing and transfer[8].
Safe Handling and Decontamination Workflow

The following logical workflow maps the operational lifecycle of handling (R)-1-(1H-Indol-3-yl)propan-2-ol, from initial hazard assessment through to waste segregation.

G A Hazard Assessment (R)-1-(1H-Indol-3-yl)propan-2-ol B Engineering Controls (Fume Hood, Draft Shield) A->B Step 1 C Don PPE (Nitrile Gloves, Goggles, Lab Coat) B->C Step 2 D Chemical Handling (Weighing & Dissolution) C->D Step 3 E Decontamination (UV Fluorescence Check) D->E Step 4 F Waste Segregation (Solid vs. Solvent Waste) E->F Step 5

Caption: Safe handling and self-validating decontamination workflow for (R)-1-(1H-Indol-3-yl)propan-2-ol.

Operational Workflow: Step-by-Step Methodology
  • Pre-Operation Setup: Clear the fume hood of unnecessary equipment to maintain laminar airflow. Place an anti-static weighing boat on the analytical balance to prevent the fine indole powder from aerosolizing or clinging to spatulas due to static charge.

  • PPE Donning: Equip indirect vented splash goggles, an FR lab coat, and standard nitrile gloves[7][9].

  • Execution: Using a grounded metal spatula, carefully transfer the (R)-1-(1H-Indol-3-yl)propan-2-ol to the weighing boat. If dissolution is required, add the solvent inside the fume hood. Never transport the dry powder across the laboratory unless sealed in a secondary containment vessel[2][10].

  • Doffing & Hygiene: Remove outer gloves inside the fume hood, turning them inside out to trap residual particulates. Wash hands immediately with soap and water[6].

Self-Validating Spill Response & Decontamination

A critical flaw in standard laboratory protocols is the inability to empirically verify if a chemical spill has been entirely eradicated. To build a self-validating system , we leverage the inherent photophysical properties of the indole ring[11]. Indole derivatives exhibit strong fluorescence, typically absorbing UV light at ~274 nm and emitting at ~332 nm (or in the visible spectrum depending on substitution and aggregation)[11][12].

The Decontamination Protocol:

  • Containment: If a powder spill occurs, gently cover the area with a damp paper towel (using water or a mild ethanol solution) to prevent aerosolization.

  • Wipe Down: Wipe the area from the perimeter inward to prevent spreading the contaminant.

  • Validation (The UV Check): Turn off the ambient hood lights and shine a handheld portable UV TLC lamp (254 nm or 365 nm) over the spill area. Any residual (R)-1-(1H-Indol-3-yl)propan-2-ol will strongly fluoresce against the dark background[11].

  • Iteration: Continue wiping with solvent-dampened towels until no fluorescence is observed under the UV lamp. This guarantees absolute decontamination and validates the safety of the workspace.

Waste Disposal Plan

Proper logistical disposal prevents environmental contamination and adheres to institutional EHS guidelines outlined in [2][13].

  • Solid Waste: Contaminated gloves, paper towels used during the UV decontamination check, and empty reagent vials must be placed in a designated, labeled solid hazardous waste bin. Do not dispose of these materials in standard municipal trash.

  • Liquid Waste: If the compound is dissolved for a reaction, the waste must be segregated based on the carrier solvent[10].

    • Non-Halogenated: If dissolved in ethanol, ethyl acetate, or DMSO, dispose of the mixture in the non-halogenated organic waste carboy.

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, it must be routed to the halogenated organic waste carboy to prevent adverse reactions and comply with EPA disposal regulations.

References
  • Title: Personal Protective Equipment Requirements for Laboratories Source: NC State University Environmental Health and Safety URL: [Link]

  • Title: Personal Protective Equipment - Stanford Environmental Health & Safety Source: Stanford University EHS URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

Sources

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